molecular formula C9H12N2O6 B14504498 1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate CAS No. 63923-46-6

1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate

Cat. No.: B14504498
CAS No.: 63923-46-6
M. Wt: 244.20 g/mol
InChI Key: BKXPHYWXXLJSKL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring substituted with a carboxypropan-2-yl group and a nitrate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate typically involves the reaction of pyridine with 2-bromo-2-methylpropanoic acid, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions generally include:

    Solvent: Acetonitrile or ethanol

    Temperature: Room temperature to 60°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of alkylated or acylated pyridinium salts

Scientific Research Applications

1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium Salts: Compounds like N-methylpyridinium chloride and N-ethylpyridinium bromide share structural similarities with 1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate.

    Carboxylic Acid Derivatives: Compounds such as 2-bromo-2-methylpropanoic acid and its derivatives are structurally related.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and a carboxypropan-2-yl group, which imparts distinct chemical and biological properties. Its nitrate counterion also contributes to its reactivity and solubility in various solvents.

Properties

CAS No.

63923-46-6

Molecular Formula

C9H12N2O6

Molecular Weight

244.20 g/mol

IUPAC Name

2-methyl-2-pyridin-1-ium-1-yloxypropanoic acid;nitrate

InChI

InChI=1S/C9H11NO3.NO3/c1-9(2,8(11)12)13-10-6-4-3-5-7-10;2-1(3)4/h3-7H,1-2H3;/q;-1/p+1

InChI Key

BKXPHYWXXLJSKL-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C(=O)O)O[N+]1=CC=CC=C1.[N+](=O)([O-])[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.